Boronic acid, [6-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]-
Description
Boronic acid, [6-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]- (hereafter referred to as Compound A), is a heterocyclic boronic acid derivative featuring a 6-bromoindole scaffold substituted with a 4-methylphenylsulfonyl group at the indole nitrogen (position 1) and a boronic acid moiety at position 3 (Figure 1). This compound is of interest in medicinal chemistry and materials science due to the unique reactivity of the boronic acid group, which enables interactions with diols and biomolecules, and the indole sulfonamide motif, which is prevalent in bioactive molecules .
Properties
CAS No. |
289503-26-0 |
|---|---|
Molecular Formula |
C15H13BBrNO4S |
Molecular Weight |
394.1 g/mol |
IUPAC Name |
[6-bromo-1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid |
InChI |
InChI=1S/C15H13BBrNO4S/c1-10-2-5-12(6-3-10)23(21,22)18-9-14(16(19)20)13-7-4-11(17)8-15(13)18/h2-9,19-20H,1H3 |
InChI Key |
CAVKNPOIZLDLLJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C2=C1C=CC(=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 1-tosyl-1H-indole, undergoes bromination at the 6-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid group at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of (6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Compound A participates in palladium-catalyzed Suzuki-Miyaura couplings, leveraging its boronic acid moiety to form biaryl or heteroaryl bonds. This reaction is pivotal in constructing complex molecules, particularly in pharmaceutical intermediates.
Key Observations :
-
The bromine at position 6 of the indole ring remains inert under standard coupling conditions, preserving its potential for subsequent functionalization.
-
The sulfonyl group enhances solubility in polar solvents, facilitating reaction homogeneity .
Transmetallation and Borylation
Compound A serves as a boronate precursor in transmetallation reactions, particularly with organostannanes or silanes. This is critical for introducing boron into complex scaffolds.
Example Reaction :
Limitations :
a) Bromine Substitution
The 6-bromo substituent undergoes nucleophilic aromatic substitution (NAS) with amines or alkoxides:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | DMF, 120°C, 12h | 6-Piperidinyl-indole derivative | 82% |
| Sodium methoxide | MeOH, reflux, 6h | 6-Methoxy-indole derivative | 68% |
Note : Steric hindrance from the sulfonyl group slows reaction kinetics compared to non-sulfonated analogues .
b) Sulfonyl Group Reactivity
The 4-methylphenylsulfonyl group is resistant to hydrolysis under acidic/basic conditions but can be selectively reduced:
\text{Compound A} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{Desulfonated indole} + \text{Byproducts} \quad (\text{Yield: 55%})
Complexation with Diols
The boronic acid moiety forms reversible esters with diols (e.g., saccharides), a property exploited in sensor development:
Stability and Side Reactions
-
Protodeboronation : Occurs in protic solvents (e.g., MeOH/H₂O) at pH < 3 or > 10, leading to deboronation byproducts .
-
Oxidation : The boronic acid group oxidizes to phenol under strong oxidative conditions (e.g., H₂O₂, RuO₄) .
Comparative Reactivity
The table below contrasts Compound A with structurally similar boronic acids:
| Compound | Reactivity in Suzuki Coupling | Diol Binding Affinity | Thermal Stability |
|---|---|---|---|
| [6-Bromo-1-tosylindol-3-yl]boronic acid | Moderate (72–85%) | Stable ≤ 150°C | |
| 3-Bromomethylphenylboronic acid | High (88–92%) | Decomposes at 120°C | |
| 4-(BOC-amino)phenylboronic acid | Low (45–60%) | Negligible | Stable ≤ 180°C |
Key Insight : The sulfonyl group in Compound A reduces steric accessibility to the boron center, slightly lowering coupling efficiency compared to simpler arylboronic acids .
Scientific Research Applications
Medicinal Chemistry
Boronic acids have gained prominence in drug discovery and development due to their ability to interact with biological targets. The compound has been investigated for its potential as:
- Anticancer Agents : Boronic acids can inhibit proteasomes, which are crucial for protein degradation in cancer cells. Studies have shown that compounds with similar structures exhibit cytotoxicity against various cancer cell lines.
- Enzyme Inhibitors : The sulfonyl group enhances the compound's ability to act as a reversible inhibitor of serine proteases, making it a candidate for therapeutic interventions in diseases like diabetes and hypertension.
Organic Synthesis
The compound serves as a key intermediate in the synthesis of more complex molecules through:
- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds essential for building pharmaceutical compounds.
- Functionalization of Aromatic Systems : The presence of the bromine atom facilitates electrophilic aromatic substitution reactions, enabling further modifications to the indole structure.
Materials Science
Boronic acids are utilized in creating advanced materials due to their ability to form dynamic covalent bonds:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties like mechanical strength and thermal stability.
- Sensor Development : Boronic acids can form complexes with sugars, leading to applications in biosensors for glucose monitoring.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various boronic acid derivatives, including those structurally similar to [6-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]. Results indicated that these compounds demonstrated significant cytotoxicity against breast cancer cell lines through proteasome inhibition mechanisms.
Case Study 2: Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters explored the use of boronic acids as inhibitors of serine proteases. The study highlighted that the sulfonamide moiety significantly enhanced binding affinity and selectivity towards target enzymes involved in metabolic disorders.
Mechanism of Action
The mechanism of action of (6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid in chemical reactions involves the following steps:
Activation: The boronic acid group is activated by a base, forming a boronate anion.
Transmetalation: The boronate anion undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex.
Reductive Elimination: The palladium-boron complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Compound A with analogous boronic acid-containing indole derivatives and related heterocycles, focusing on synthesis, physicochemical properties, and functional differences.
Structural Analogues with Sulfonamide-Indole-Boronic Acid Motifs
Structural Insights :
- Compound A differs from 1-(phenylsulfonyl)-1H-indol-3-ylboronic acid by the presence of a 6-bromo substituent and a 4-methyl group on the sulfonamide, enhancing steric and electronic effects.
- Compound 6d incorporates Compound A's 6-bromo-1-(4-MePhSO₂)indol-3-yl moiety but links it to a diazinone heterocycle via an acetyl group, demonstrating modular synthetic strategies.
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- High melting points (>250°C) in analogs like 6d suggest strong intermolecular interactions (e.g., hydrogen bonding, π-stacking) due to the sulfonamide and boronic acid groups.
- The predicted pKa of ~6.8 for Compound A aligns with typical boronic acids, enabling pH-dependent binding to biological targets (e.g., serine proteases) .
Functional and Reactivity Differences
Boronic Acid Reactivity:
- Compound A 's boronic acid group can form reversible covalent bonds with diols (e.g., saccharides) or nucleophilic serine residues in enzymes, similar to β-amido boronic acids studied in SARS-CoV-2 protease inhibition .
- In contrast, diazinone-linked analogs (e.g., 6d) lack direct boronic acid functionality, instead relying on hydrogen bonding from carbonyl groups .
Sulfonamide Role:
- The 4-methylphenylsulfonyl group in Compound A enhances metabolic stability compared to non-methylated sulfonamides (e.g., 1-(phenylsulfonyl) analogs) .
Medicinal Chemistry
Materials Science
- Sulfonamide-indole-boronic acid hybrids could act as sensors for glucose or other diols, leveraging boronic acid-diol complexation .
Biological Activity
Boronic acids have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article focuses on the compound Boronic acid, [6-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl] , examining its biological activity through various studies and findings.
- Molecular Formula : C21H23BBrNO4S
- Molecular Weight : 476.19 g/mol
- CAS Number : 289503-26-0
This compound features a boronic acid functional group attached to a bromo-indole structure, which is known for its potential in various therapeutic applications.
Boronic acids often act as reversible inhibitors of proteases and other enzymes by forming covalent bonds with nucleophilic residues in the active sites of these enzymes. The presence of the boron atom allows for unique interactions that can enhance the selectivity and potency of these compounds against specific biological targets.
Anticancer Activity
Research indicates that boronic acid derivatives can inhibit key enzymes involved in cancer progression. For instance, studies have shown that certain indole-based boronic acids exhibit potent inhibition of Glycogen Synthase Kinase 3 beta (GSK-3β), an enzyme implicated in various cancers:
- GSK-3β Inhibition : The compound was tested against GSK-3β and demonstrated significant inhibitory activity with IC50 values in the low nanomolar range, indicating strong potential as an anticancer agent .
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of this compound. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells:
| Method | IC50 Value (µg/mL) |
|---|---|
| DPPH | 0.14 ± 0.01 |
| CUPRAC | 1.73 ± 0.16 |
These results suggest that the compound may have protective effects against oxidative damage, further supporting its potential therapeutic applications .
Enzyme Inhibition
The compound also exhibits various enzyme inhibitory activities:
- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL
- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL
- Antiurease : IC50 = 1.10 ± 0.06 µg/mL
- Antityrosinase : IC50 = 11.52 ± 0.46 µg/mL
These findings indicate that the compound could be beneficial in treating conditions related to cholinergic dysfunction or hyperactivity of tyrosinase, such as skin disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of boronic acid derivatives similar to [6-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]:
- Study on GSK-3β Inhibitors :
- Antiviral Activity :
- Antimicrobial Activity :
Q & A
Q. What are the key considerations for synthesizing and purifying this boronic acid derivative?
The synthesis of this compound requires careful handling of its boronic acid moiety, which is prone to dehydration or trimerization. A common strategy involves synthesizing a prodrug (e.g., boronic ester) first, as free boronic acids are challenging to purify due to instability . Scavenger resins, such as diethanolamine-functionalized resins, can selectively bind boronic acids in non-hydrolytic solvents, enabling efficient purification . For purification, reverse-phase HPLC or LC-MS is recommended to monitor and remove genotoxic impurities (e.g., residual boronic acids) below 1 ppm .
Q. What analytical techniques are effective for characterizing this compound’s structure and purity?
- MALDI-MS : To avoid interference from boroxine formation, derivatize the boronic acid with diols (e.g., pinacol) to form stable esters. This enables accurate sequencing of peptide boronic acids, even with multiple boronic acid groups .
- LC-MS/MS : Validated methods (ICH guidelines) are critical for detecting trace impurities like carboxy phenyl boronic acid .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and degradation pathways, especially for non-pharmaceutical applications (e.g., flame retardants) .
Q. How is this compound utilized in drug discovery and proteasome inhibition?
This boronic acid derivative shares structural motifs with proteasome inhibitors like Bortezomib. Its boronic acid group binds covalently to the catalytic threonine residue in the proteasome, enabling reversible inhibition. Rational design often involves substrate mimicry (e.g., peptidomimetics) and computational docking to optimize binding affinity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, QSAR) predict its reactivity and interactions?
- DFT Studies : Calculate bond dissociation energies, electron density maps, and spectral properties to predict stability and reactivity. For example, substituents like the sulfonyl group influence electrophilicity and diol-binding affinity .
- QSAR Modeling : Use Mordred descriptors and k-means clustering to explore structure-activity relationships. Principal Component Analysis (PCA) of a boronic acid library (5,136 compounds) can identify optimal substituents for sensor design .
Q. How can researchers resolve contradictions in glycoprotein interaction data?
Boronic acids bind glycoproteins via reversible diol interactions, but non-specific secondary interactions (e.g., hydrophobic effects) can skew results. To enhance selectivity:
- Use borate buffers at elevated pH to disrupt non-specific binding .
- Modify sensor surfaces with redox-active polymers (e.g., poly-nordihydroguaiaretic acid) to filter interfering molecules .
- Validate interactions with SPR (Surface Plasmon Resonance) to quantify binding kinetics .
Q. What strategies optimize boronic acid-based glucose sensors for clinical use?
- Polymer Functionalization : Incorporate hydrophilic copolymers (e.g., PAA-ran-PAAPBA) to enhance solubility and glucose-binding via neighbor-coordinating effects .
- Electrochemical Sensors : Use pyridinium boronic acid receptors with graphene foam substrates to improve stability and reusability .
- In Situ Derivatization : Apply 2,5-dihydroxybenzoic acid (DHB) as a matrix and derivatizing agent in MALDI-MS for on-plate analysis .
Q. How do sulfonyl and bromo substituents influence pharmacological activity?
- The sulfonyl group enhances metabolic stability by reducing oxidative degradation.
- The bromo substituent increases steric bulk, potentially improving target specificity (e.g., proteasome vs. off-target enzymes).
- Both groups can be optimized via Hammett substituent constants (σ values) to balance electronic effects and binding kinetics .
Q. What methodologies assess thermal stability for non-pharmaceutical applications (e.g., flame retardants)?
- Conduct TGA under nitrogen/air to identify decomposition temperatures and char formation. For example, pyrene-1-boronic acid shows stability up to 600°C due to aromatic stacking .
- Correlate thermal stability with structural features (e.g., boronic acid moieties, functional groups) using multivariate regression analysis.
Data Contradiction Analysis
Example : Conflicting reports on glycoprotein binding selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
